An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2-Bromo-3-chlorohexafluoro-2-butene
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2-Bromo-3-chlorohexafluoro-2-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence lipophilicity, metabolic stability, and binding affinity to biological targets. Among the vast array of fluorinated building blocks, polyhalogenated alkenes represent a versatile class of compounds with significant potential for further chemical elaboration. This guide provides a comprehensive technical overview of 2-Bromo-3-chlorohexafluoro-2-butene, a halogenated olefin featuring two trifluoromethyl groups. We will delve into its chemical structure, stereochemistry, synthesis, and spectroscopic characterization, offering insights for its application in research and development.
Part 1: Molecular Structure and Stereoisomerism
2-Bromo-3-chlorohexafluoro-2-butene (C₄BrClF₆) is a four-carbon alkene substituted with a bromine atom, a chlorine atom, and two trifluoromethyl (CF₃) groups. The presence of the double bond, with different substituents on each carbon atom, gives rise to geometric isomerism.
Chemical Structure
The core of the molecule is a but-2-ene backbone. The C2 and C3 carbons of the double bond are each bonded to a trifluoromethyl group. Additionally, the C2 carbon is bonded to a bromine atom, and the C3 carbon is bonded to a chlorine atom. The systematic IUPAC name for this compound is 2-bromo-3-chloro-1,1,1,4,4,4-hexafluoro-2-butene.
Stereochemistry: The E/Z Isomers
Due to the restricted rotation around the carbon-carbon double bond and the presence of four different substituent groups (CF₃ and Br on C2; CF₃ and Cl on C3), 2-Bromo-3-chlorohexafluoro-2-butene exists as two distinct stereoisomers: the (E) and (Z) isomers. The designation of these isomers is determined by the Cahn-Ingold-Prelog (CIP) priority rules.
Cahn-Ingold-Prelog (CIP) Priority Rules:
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Atomic Number: Higher atomic number takes higher priority.
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First Point of Difference: If the directly attached atoms are the same, proceed along the chains until a point of difference is reached.
Assigning Priorities for 2-Bromo-3-chlorohexafluoro-2-butene:
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At Carbon 2 (C2):
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Bromine (Br): Atomic number 35 (Higher priority)
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Carbon of the trifluoromethyl group (CF₃): Atomic number 6 (Lower priority)
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At Carbon 3 (C3):
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Chlorine (Cl): Atomic number 17 (Higher priority)
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Carbon of the trifluoromethyl group (CF₃): Atomic number 6 (Lower priority)
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(Z)-Isomer (Zusammen - together): The higher priority groups (Br and Cl) are on the same side of the double bond.
(E)-Isomer (Entgegen - opposite): The higher priority groups (Br and Cl) are on the opposite sides of the double bond.
Caption: E and Z isomers of 2-Bromo-3-chlorohexafluoro-2-butene.
Part 2: Synthesis and Experimental Protocols
The synthesis of 2-Bromo-3-chlorohexafluoro-2-butene can be achieved through a halogenation/dehydrohalogenation cascade starting from 1,1,1,4,4,4-hexafluorobut-2-ene[1].
Synthetic Pathway
Caption: Synthetic route to 2-Bromo-3-chlorohexafluoro-2-butene.
The process involves two main steps:
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Bromination: 2-Chloro-1,1,1,4,4,4-hexafluorobut-2-enes (a mixture of E and Z isomers) are reacted with bromine under the influence of sunlight to yield 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane[1].
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Dehydrobromination: The resulting polyhalogenated alkane is then treated with a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU), in a suitable solvent like pentane. This step exclusively leads to dehydrobromination, forming a mixture of (Z)- and (E)-2-bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-enes[1].
Experimental Protocol: Dehydrobromination of 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane
Objective: To synthesize a mixture of (Z)- and (E)-2-bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-enes.
Materials:
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2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane
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1,8-Diazabicycloundec-7-ene (DBU)
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Anhydrous pentane
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Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
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Inert atmosphere (Nitrogen or Argon)
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Standard glassware for workup and distillation
Procedure:
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In a dry round-bottom flask under an inert atmosphere, dissolve 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane in anhydrous pentane.
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Cool the solution in an ice bath.
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Slowly add a solution of DBU in anhydrous pentane to the stirred reaction mixture.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl).
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Separate the organic layer, and extract the aqueous layer with pentane.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure.
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The resulting crude product, a mixture of (Z)- and (E)-isomers, can be purified by distillation. A reported boiling point for the isomeric mixture is 79 °C[1].
Part 3: Spectroscopic Characterization
The structural elucidation and stereochemical assignment of 2-Bromo-3-chlorohexafluoro-2-butene rely on a combination of spectroscopic techniques.
¹⁹F NMR Spectroscopy: A Definitive Tool for Stereoisomer Identification
¹⁹F NMR spectroscopy is the most powerful tool for distinguishing between the (E) and (Z) isomers of this compound. The key diagnostic feature is the through-space coupling constant between the two trifluoromethyl groups, specifically the five-bond fluorine-fluorine coupling constant (⁵JFF).
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(Z)-Isomer: The two CF₃ groups are on the same side of the double bond, resulting in a ⁵JFFcis coupling constant of approximately 0 Hz [1].
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(E)-Isomer: The two CF₃ groups are on opposite sides of the double bond, leading to a ⁵JFFtrans coupling constant of approximately 13 Hz [1].
Table 1: Diagnostic ¹⁹F NMR Coupling Constants for E/Z Isomer Identification
| Isomer | Spatial Relationship of CF₃ Groups | ⁵JFF Coupling Constant (Hz) |
|---|---|---|
| (Z) | cis | ~ 0 |
| (E) | trans | ~ 13 |
¹³C NMR Spectroscopy
In the proton-decoupled ¹³C NMR spectrum, four distinct carbon signals are expected for each isomer. The chemical shifts of the olefinic carbons (C2 and C3) will be significantly influenced by the attached halogens and trifluoromethyl groups. The carbons of the CF₃ groups will appear as quartets due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
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C=C Stretch: A weak to medium absorption band in the region of 1600-1680 cm⁻¹. The presence of fluorine atoms on the double bond can shift this frequency.
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C-F Stretch: Strong absorption bands typically in the 1100-1400 cm⁻¹ region, characteristic of the CF₃ groups.
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C-Cl and C-Br Stretches: These absorptions typically appear in the fingerprint region (below 1000 cm⁻¹) and may be difficult to assign definitively.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum is expected to show:
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Molecular Ion Peak (M⁺): A cluster of peaks corresponding to the different isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The relative intensities of these peaks will reflect the natural abundances of the isotopes.
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Fragmentation Peaks: Common fragmentation pathways for halogenated and fluorinated compounds include the loss of halogen atoms (Br, Cl) and trifluoromethyl groups (CF₃). The loss of a CF₃ group would result in a fragment with a mass-to-charge ratio (m/z) corresponding to [M-69]⁺.
Part 4: Reactivity and Applications in Drug Development
The unique structural features of 2-Bromo-3-chlorohexafluoro-2-butene make it a promising building block for the synthesis of novel and complex molecules, particularly in the pharmaceutical industry.
Chemical Reactivity
The reactivity of 2-Bromo-3-chlorohexafluoro-2-butene is dictated by the electron-deficient nature of the double bond, due to the strong electron-withdrawing effects of the two trifluoromethyl groups, and the presence of two different carbon-halogen bonds.
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Nucleophilic Vinylic Substitution: The electron-poor double bond is susceptible to attack by nucleophiles. The bromine and chlorine atoms can act as leaving groups, allowing for the introduction of various functionalities. The differential reactivity of the C-Br and C-Cl bonds may allow for selective substitution reactions under carefully controlled conditions.
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Cross-Coupling Reactions: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This differential reactivity could be exploited for the sequential and regioselective introduction of different substituents.
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Reactions with Organometallic Reagents: Grignard reagents and other organometallic compounds can potentially react with the carbon-halogen bonds, leading to the formation of new carbon-carbon bonds.
Potential Applications in Drug Discovery
The incorporation of the hexafluorobutenyl moiety into drug candidates can offer several advantages:
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Modulation of Physicochemical Properties: The two trifluoromethyl groups can significantly increase the lipophilicity of a molecule, which can enhance its membrane permeability and oral bioavailability.
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Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl groups resistant to metabolic degradation. This can lead to an increased in vivo half-life of a drug.
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Conformational Constraints: The rigid double bond and the bulky substituents can lock the molecule into a specific conformation, which may be beneficial for binding to a biological target.
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Versatile Synthetic Handle: The presence of two distinct and reactive halogen atoms allows for the late-stage functionalization and diversification of drug leads, facilitating the exploration of structure-activity relationships (SAR).
Conclusion
2-Bromo-3-chlorohexafluoro-2-butene is a highly functionalized and stereochemically defined building block with significant potential in organic synthesis and drug discovery. Its synthesis from readily available starting materials and the clear spectroscopic handles for distinguishing its E and Z isomers make it an attractive tool for researchers. The unique combination of a reactive double bond, two different halogen atoms, and two metabolically robust trifluoromethyl groups provides a versatile platform for the design and synthesis of novel therapeutic agents and advanced materials. Further exploration of the reactivity and applications of this compound is warranted to fully unlock its potential.
References
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(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein J. Org. Chem.2024 , 20, 452–459. [Link][1][2][3][4]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]
